molecular formula C16H19N5O2 B14934697 2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-N-(4H-1,2,4-triazol-3-yl)acetamide

2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-N-(4H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B14934697
M. Wt: 313.35 g/mol
InChI Key: HLGMFJWEZVNCJS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-N-(4H-1,2,4-triazol-3-yl)acetamide involves multiple steps, including the formation of the indole and triazole rings, followed by their coupling. The synthetic route typically involves:

    Formation of Indole Ring: Starting from a suitable precursor, the indole ring is synthesized through cyclization reactions.

    Formation of Triazole Ring: The triazole ring is formed using a cyclization reaction involving hydrazine derivatives.

    Coupling Reaction: The indole and triazole rings are coupled through an ether linkage, followed by acylation to introduce the acetamide group.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-N-(4H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the indole or triazole rings are replaced by other groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like lutidine, and catalysts to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-N-(4H-1,2,4-triazol-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The triazole ring can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to the inhibition of specific biological processes, such as cell proliferation or viral replication .

Comparison with Similar Compounds

2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-N-(4H-1,2,4-triazol-3-yl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined indole and triazole moieties, which can provide synergistic effects and enhance its biological activity.

Properties

Molecular Formula

C16H19N5O2

Molecular Weight

313.35 g/mol

IUPAC Name

2-[1-(2-methylpropyl)indol-4-yl]oxy-N-(1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C16H19N5O2/c1-11(2)8-21-7-6-12-13(21)4-3-5-14(12)23-9-15(22)19-16-17-10-18-20-16/h3-7,10-11H,8-9H2,1-2H3,(H2,17,18,19,20,22)

InChI Key

HLGMFJWEZVNCJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC2=C1C=CC=C2OCC(=O)NC3=NC=NN3

Origin of Product

United States

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